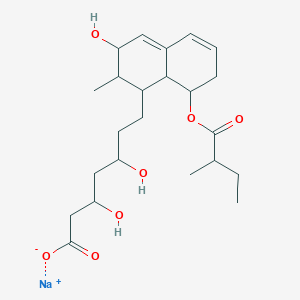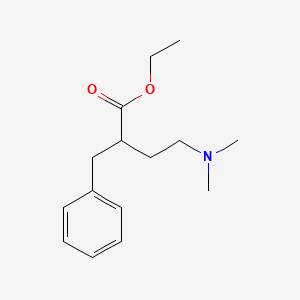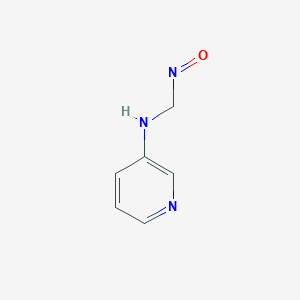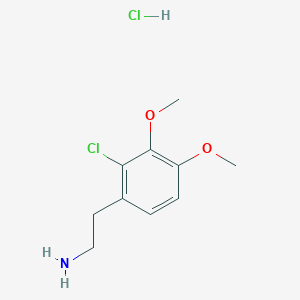
4-(1H-pyrazol-4-yloxy)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-pyrazol-4-yloxy)piperidine is an organic compound that features a piperidine ring bonded to a pyrazole ring through an oxygen atom. This compound is of significant interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. It is known for its stability and reactivity, making it a valuable building block in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-pyrazol-4-yloxy)piperidine typically involves the reaction of a piperidine derivative with a pyrazole derivative under specific conditions. One common method involves the use of 4-hydroxypiperidine and 4-chloropyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production process.
化学反応の分析
Types of Reactions
4-(1H-pyrazol-4-yloxy)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to convert certain functional groups into their reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or piperidine rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives.
科学的研究の応用
4-(1H-pyrazol-4-yloxy)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is utilized in the production of advanced materials, such as polymers and catalysts, due to its stability and reactivity.
類似化合物との比較
Similar Compounds
4-(1H-pyrazol-4-yl)pyridine: Similar structure but with a pyridine ring instead of a piperidine ring.
4-(1H-pyrazol-4-yl)benzene: Contains a benzene ring in place of the piperidine ring.
4-(1H-pyrazol-4-yl)morpholine: Features a morpholine ring instead of a piperidine ring.
Uniqueness
4-(1H-pyrazol-4-yloxy)piperidine is unique due to the presence of both a piperidine and a pyrazole ring, which imparts distinct chemical and biological properties. The combination of these two rings allows for versatile reactivity and potential interactions with a wide range of molecular targets, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C8H13N3O |
|---|---|
分子量 |
167.21 g/mol |
IUPAC名 |
4-(1H-pyrazol-4-yloxy)piperidine |
InChI |
InChI=1S/C8H13N3O/c1-3-9-4-2-7(1)12-8-5-10-11-6-8/h5-7,9H,1-4H2,(H,10,11) |
InChIキー |
YCHSARQSOQXRNB-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1OC2=CNN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[3-(3-Hydroxy-2-piperidyl)acetonyl]-4(3h)-quinazolinone](/img/no-structure.png)

![N-(8-Hydroxy-2-(4-methoxyphenyl)-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B12292004.png)
![6-[2-(Acetyloxymethyl)-11-hydroxy-1,5-dimethyl-4-(3-methylbutanoyloxy)spiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12292026.png)


![Sodium;3-[[4-methyl-1-(2-methylpropoxy)pentan-2-yl]carbamoyl]oxirane-2-carboxylate](/img/structure/B12292039.png)

![[3aS-(3aalpha,5abeta,6beta,9aalpha,9bbeta)]-Dodecahydro-3a,6-diMethyl-3,7-dioxo-1H-benz[e]indene-6-propanoic Acid](/img/structure/B12292061.png)
